molecular formula C25H40Br2N2 B14418019 1-Methyl-1'-tetradecyl-4,4'-bipyridin-1-ium dibromide CAS No. 79957-88-3

1-Methyl-1'-tetradecyl-4,4'-bipyridin-1-ium dibromide

Cat. No.: B14418019
CAS No.: 79957-88-3
M. Wt: 528.4 g/mol
InChI Key: XQIHTJQRSIYLSU-UHFFFAOYSA-L
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Description

1-Methyl-1’-tetradecyl-4,4’-bipyridin-1-ium dibromide is a quaternary ammonium compound belonging to the bipyridinium family. This compound is known for its amphiphilic properties, making it useful in various photochemical and redox reactions . Its structure consists of a bipyridinium core with a methyl group and a tetradecyl chain attached, enhancing its solubility and interaction with different substrates.

Preparation Methods

The synthesis of 1-Methyl-1’-tetradecyl-4,4’-bipyridin-1-ium dibromide typically involves the quaternization of 4,4’-bipyridine with 1-bromotetradecane and methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Methyl-1’-tetradecyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium dithionite yields the radical cation, while oxidation with potassium ferricyanide regenerates the original bipyridinium compound .

Mechanism of Action

The mechanism of action of 1-Methyl-1’-tetradecyl-4,4’-bipyridin-1-ium dibromide involves its ability to undergo reversible redox reactions. The bipyridinium core can accept and donate electrons, making it an effective electron relay in photochemical and electrochemical processes. The tetradecyl chain enhances its interaction with hydrophobic environments, facilitating its incorporation into lipid membranes and other non-polar systems .

Comparison with Similar Compounds

1-Methyl-1’-tetradecyl-4,4’-bipyridin-1-ium dibromide is unique due to its long alkyl chain, which imparts amphiphilic properties not seen in shorter-chain bipyridinium compounds. Similar compounds include:

Properties

CAS No.

79957-88-3

Molecular Formula

C25H40Br2N2

Molecular Weight

528.4 g/mol

IUPAC Name

1-methyl-4-(1-tetradecylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide

InChI

InChI=1S/C25H40N2.2BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-27-22-17-25(18-23-27)24-15-20-26(2)21-16-24;;/h15-18,20-23H,3-14,19H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

XQIHTJQRSIYLSU-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Br-].[Br-]

Origin of Product

United States

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